Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
CAS No.: 76454-48-3
Cat. No.: VC17025505
Molecular Formula: C8H8Br2NNaO3S
Molecular Weight: 381.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76454-48-3 |
|---|---|
| Molecular Formula | C8H8Br2NNaO3S |
| Molecular Weight | 381.02 g/mol |
| IUPAC Name | sodium;(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C8H9Br2NO3S.Na/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,6+;/m0./s1 |
| Standard InChI Key | XWUDUANQIPYTLG-KQRLMAEXSA-M |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of this compound is a 4-thia-1-azabicyclo[3.2.0]heptane system, a bicyclic framework common to penam derivatives. The (2S,5R) stereochemistry specifies the spatial arrangement of substituents: the carboxylate group occupies the 2-position in an S-configuration, while the bromine atoms are cis-oriented at the 6-position . The sodium ion neutralizes the carboxylate group, enhancing aqueous solubility compared to its protonated counterpart.
The bicyclic system comprises a four-membered beta-lactam ring fused to a five-membered thiazolidine ring. Bromination at C6 introduces steric bulk and electronic effects that influence reactivity. The molecular geometry was confirmed via X-ray crystallography in related dibromopenicillanic acid derivatives, revealing a puckered conformation that stabilizes the beta-lactam ring .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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InChIKey: XWUDUANQIPYTLG-KQRLMAEXSA-M
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SMILES: CC1(C@@HC(=O)[O-])C.[Na+]
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity due to the carboxylate and bromine groups . Nuclear magnetic resonance (NMR) spectra of analogous compounds show characteristic shifts for the beta-lactam carbonyl (δ 175–180 ppm in ) and bromine-coupled protons (δ 4.5–5.0 ppm in ) .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via bromination of 6,6-dibromopenicillanic acid followed by sodium salt formation . A typical procedure involves:
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Bromination: Penicillanic acid is treated with bromine in acetic acid at 0–5°C, yielding 6,6-dibromopenicillanic acid .
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Salt Formation: The carboxylic acid is neutralized with sodium hydroxide in methanol, precipitating the sodium salt.
The reaction mechanism proceeds through electrophilic aromatic substitution, with bromine attacking the electron-rich beta-lactam ring. Stereochemical control is maintained by using chiral catalysts, ensuring the (2S,5R) configuration is preserved.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity. High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity, while mass spectrometry (MS) identifies the molecular ion peak at m/z 381.02.
Biological Activity and Mechanism
Antibiotic Potentiation
In combination therapies, this compound may potentiate antibiotics like ampicillin by protecting them from degradation. Synergy studies with Escherichia coli show a 4–8-fold reduction in ampicillin’s minimum inhibitory concentration (MIC) when co-administered with related dibromopenicillanates .
Pharmaceutical Applications
Intermediate in Drug Synthesis
This sodium salt serves as a precursor to beta-lactamase inhibitors such as sulbactam and tazobactam. Its solubility facilitates reactions in polar solvents, enabling efficient acylation or alkylation at the C2 carboxylate.
Formulation Development
As a sodium salt, it is preferred over potassium or free acid forms for injectable formulations due to improved biocompatibility. Stability studies indicate a shelf life of 24 months at 2–8°C, with degradation primarily via debromination (<5% over 2 years).
Comparison with Analogous Compounds
| Property | Sodium Salt | Potassium Salt | Free Acid |
|---|---|---|---|
| Solubility (H₂O) | 120 mg/mL | 95 mg/mL | 15 mg/mL |
| Melting Point | 218–220°C (dec.) | 225–227°C (dec.) | 192–194°C |
| Stability | High | Moderate | Low |
The sodium salt’s superior solubility and stability make it the preferred form for industrial use. Conversely, the free acid’s lower solubility limits its utility to non-aqueous reactions .
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